

An In-depth Technical Guide to 5-Ethyl-2-methylheptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethyl-2-methylheptane**

Cat. No.: **B076185**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of **5-Ethyl-2-methylheptane**. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Molecular Structure

5-Ethyl-2-methylheptane is a branched-chain alkane with the molecular formula C₁₀H₂₂. As a saturated hydrocarbon, it is a member of the decane isomer group, of which there are 75 structural isomers.^{[1][2]} Its structure consists of a seven-carbon heptane backbone with a methyl group at the second carbon and an ethyl group at the fifth carbon.

IUPAC Name: **5-Ethyl-2-methylheptane** CAS Number: 13475-78-0 Molecular Formula: C₁₀H₂₂ SMILES: CCC(CC)CCC(C)C

Physicochemical Properties

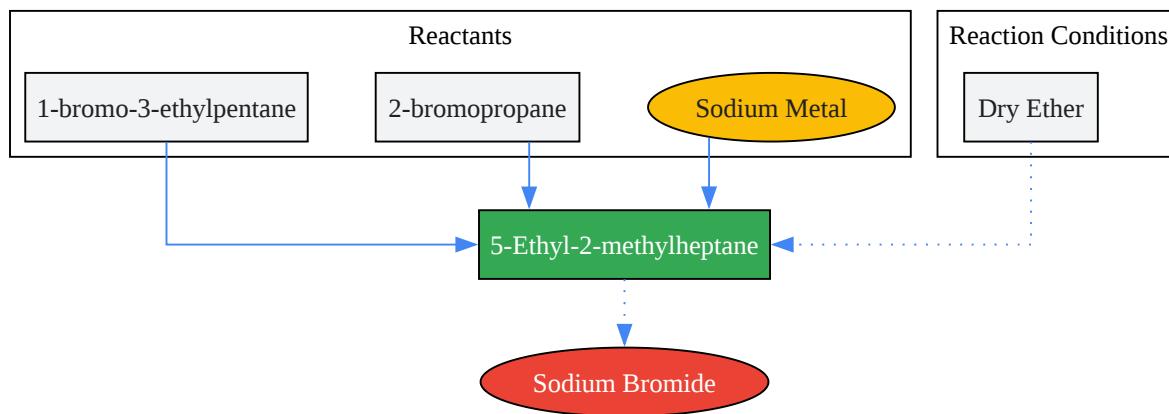
5-Ethyl-2-methylheptane is a colorless liquid with a gasoline-like odor.^[3] Like other alkanes, it is a nonpolar compound, rendering it virtually insoluble in water but soluble in organic solvents.^{[4][5][6][7][8]} The branching in its structure generally leads to a lower boiling point compared to its straight-chain isomer, n-decane. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of **5-Ethyl-2-methylheptane**

Property	Value	Unit
Molecular Weight	142.28	g/mol
Boiling Point	~160	°C
Melting Point	-53.99	°C
Density	0.732	g/cm ³
Flash Point	82	°C
Refractive Index	1.4111	
Vapor Pressure	3.26	mmHg at 25°C

(Data sourced from publicly available chemical databases)

Synthesis of **5-Ethyl-2-methylheptane**


While a specific, detailed experimental protocol for the synthesis of **5-Ethyl-2-methylheptane** is not readily available in the surveyed literature, its structure lends itself to synthesis via established methods for creating carbon-carbon bonds, such as the Wurtz and Grignard reactions.

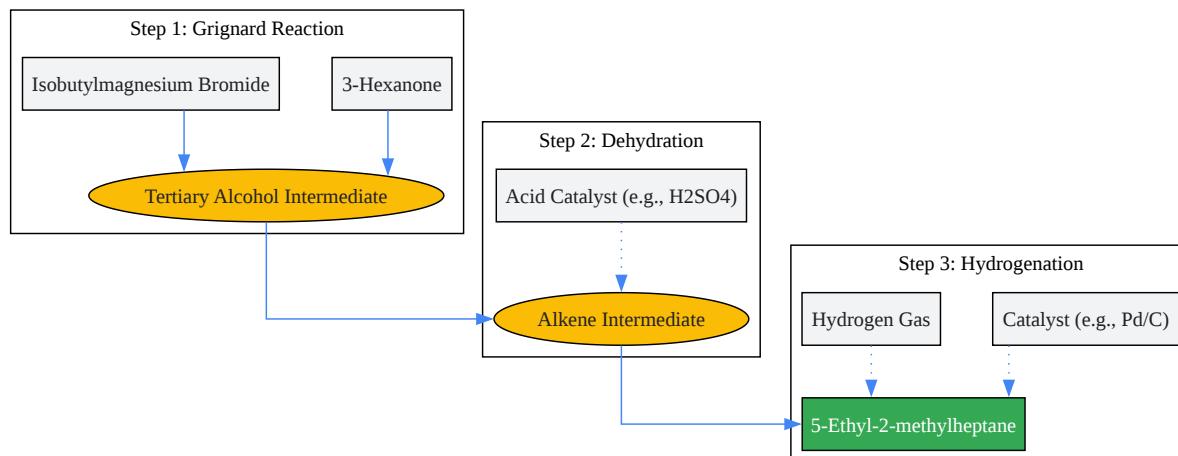
Hypothetical Synthesis via Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal and dry ether.^{[9][10][11][12][13][14]} To synthesize the asymmetric **5-Ethyl-2-methylheptane**, a reaction between two different alkyl halides would be required. For instance, coupling 1-bromo-3-ethylpentane and 2-bromopropane could theoretically yield the target molecule, although the Wurtz reaction with two different alkyl halides often results in a mixture of products, leading to low yields of the desired compound.^[9]

A more efficient approach for a specific branched alkane like this would be to use a single, appropriately structured alkyl halide that would dimerize to form the target molecule. However, the structure of **5-Ethyl-2-methylheptane** does not allow for its synthesis from the dimerization of a single alkyl halide.

Below is a conceptual workflow for the Wurtz reaction.

[Click to download full resolution via product page](#)


Conceptual Wurtz Reaction Pathway

Hypothetical Synthesis via Grignard Reaction

The Grignard reaction is a versatile method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a carbonyl compound.[15][16][17][18][19][20][21][22] A plausible Grignard synthesis for **5-Ethyl-2-methylheptane** would involve multiple steps, likely starting with the formation of a tertiary alcohol, followed by dehydration and hydrogenation.

For example, reacting a Grignard reagent, such as isobutylmagnesium bromide, with an appropriate ketone, like 3-hexanone, would yield a tertiary alcohol. Subsequent dehydration of this alcohol would produce an alkene, which could then be hydrogenated to the final alkane product, **5-Ethyl-2-methylheptane**.

The following diagram illustrates a conceptual workflow for a Grignard-based synthesis.

[Click to download full resolution via product page](#)

Conceptual Grignard Synthesis Pathway

General Experimental Protocol for Grignard Reaction

The following is a general protocol for the synthesis of a branched alkane precursor (a tertiary alcohol) via a Grignard reaction, which can be adapted for specific starting materials.[15][16][17][18]

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Alkyl halide (e.g., isobutyl bromide)
- Ketone (e.g., 3-hexanone)

- Iodine crystal (as an initiator)
- Aqueous HCl or H₂SO₄ for workup
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Preparation of Glassware: All glassware must be rigorously dried to prevent the quenching of the Grignard reagent by water.
- Grignard Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings and a small crystal of iodine are placed in anhydrous ether. The alkyl halide, dissolved in anhydrous ether, is added dropwise to initiate the reaction. The reaction is typically maintained at a gentle reflux.
- Reaction with Ketone: The prepared Grignard reagent is cooled in an ice bath. The ketone, dissolved in anhydrous ether, is then added dropwise to the stirred Grignard solution.
- Workup: After the reaction is complete, it is quenched by the slow addition of a dilute acid. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure.
- Purification: The resulting tertiary alcohol can be purified by distillation or column chromatography.
- Conversion to Alkane: The purified alcohol would then undergo dehydration and hydrogenation in subsequent steps to yield the final alkane.

Chemical Reactivity

As a saturated alkane, **5-Ethyl-2-methylheptane** is relatively unreactive under normal conditions. Its reactions are characteristic of alkanes and typically require significant energy input, such as high temperatures or UV light. Key reactions include:

- Combustion: In the presence of excess oxygen, it will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.

- Halogenation: It can react with halogens (e.g., chlorine, bromine) via a free-radical substitution mechanism, typically initiated by UV light, to form a mixture of halogenated alkanes.
- Cracking: At high temperatures and in the presence of a catalyst, the carbon-carbon bonds can break, leading to the formation of smaller alkanes and alkenes.

Applications and Relevance to Drug Development

Currently, there is limited specific information available in the scientific literature regarding the application of **5-Ethyl-2-methylheptane** in drug development or its specific biological activities. However, the broader class of branched alkanes has several industrial and potential pharmaceutical applications.

- Solvents and Excipients: Due to their nonpolar nature and ability to dissolve other nonpolar substances, alkanes can be used as solvents in organic synthesis and as components of pharmaceutical formulations, such as ointments and creams.
- Drug Carriers: Some highly fluorinated alkanes are being investigated as potential drug carriers.^[23] While **5-Ethyl-2-methylheptane** is not a fluorinated compound, this highlights a potential area of research for functionalized alkanes.
- Isomerism and Biological Activity: The concept of isomerism is crucial in drug development, as different isomers of a molecule can have vastly different biological activities.^{[24][25][26]} While **5-Ethyl-2-methylheptane** itself is not known to be biologically active, its synthesis and characterization contribute to the broader understanding of structure-activity relationships.

Toxicology and Safety

Decane and its isomers are generally considered to have a low order of acute and chronic toxicity.^{[3][27]} However, inhalation of high concentrations of decane vapors can cause central nervous system depression.^[3] Like other low-viscosity hydrocarbons, **5-Ethyl-2-methylheptane** is considered an aspiration hazard; if ingested and then aspirated into the lungs, it can cause severe chemical pneumonitis.^[27] It is also a flammable liquid.^[28]

Conclusion

5-Ethyl-2-methylheptane is a branched-chain alkane with well-defined physicochemical properties. While specific applications in drug development are not currently documented, its synthesis and properties are of interest to researchers in organic and medicinal chemistry. The general methodologies for its synthesis, such as the Wurtz and Grignard reactions, are fundamental in organic chemistry. Further research is needed to explore any potential biological activities or specialized applications of this and other decane isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [grokipedia.com](#) [grokipedia.com]
- 2. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 3. [tceq.texas.gov](#) [tceq.texas.gov]
- 4. [chem.libretexts.org](#) [chem.libretexts.org]
- 5. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. All about Solubility of Alkanes [unacademy.com]
- 7. [chem.libretexts.org](#) [chem.libretexts.org]
- 8. [chem.libretexts.org](#) [chem.libretexts.org]
- 9. [quora.com](#) [quora.com]
- 10. [byjus.com](#) [byjus.com]
- 11. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 12. [chem.libretexts.org](#) [chem.libretexts.org]
- 13. Wurtz Reaction [organic-chemistry.org]
- 14. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
- 15. [benchchem.com](#) [benchchem.com]

- 16. benchchem.com [benchchem.com]
- 17. odp.library.tamu.edu [odp.library.tamu.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. google.com [google.com]
- 22. leah4sci.com [leah4sci.com]
- 23. 5-Ethyl-2,3,4-trimethylheptane | C12H26 | CID 53428868 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 24. solubilityofthings.com [solubilityofthings.com]
- 25. uomus.edu.iq [uomus.edu.iq]
- 26. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 27. Page loading... [wap.guidechem.com]
- 28. Toxicity of Decane_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Ethyl-2-methylheptane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076185#5-ethyl-2-methylheptane-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com